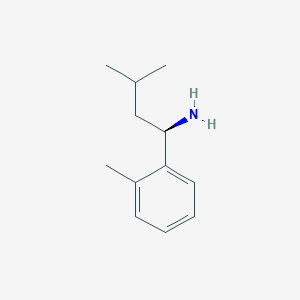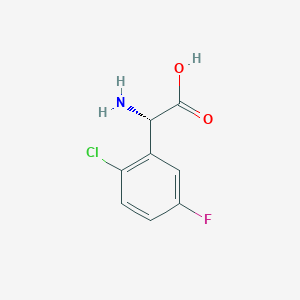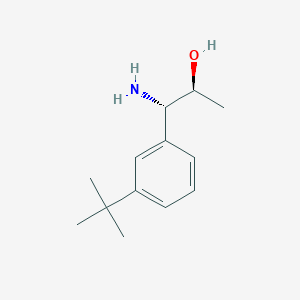
(1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a unique structure with an amino group and a hydroxyl group attached to a propan-2-ol backbone, along with a tert-butylphenyl substituent. Its stereochemistry is defined by the (1S,2S) configuration, which plays a crucial role in its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-tert-butylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and temperature control, as well as advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be further reduced to form different derivatives using reducing agents such as NaBH4 (Sodium borohydride).
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4 (Lithium aluminum hydride) in solvents like ethanol or THF (Tetrahydrofuran).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like NaOH (Sodium hydroxide).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL
Uniqueness
The (1S,2S) configuration of (1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL imparts unique stereochemical properties that influence its reactivity and interactions. Compared to its diastereomers, this compound may exhibit different biological activities and selectivities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-9(15)12(14)10-6-5-7-11(8-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9-,12+/m0/s1 |
InChI Key |
UEUNZLPXPGHDJN-JOYOIKCWSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC=C1)C(C)(C)C)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)C(C)(C)C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)
![2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050273.png)


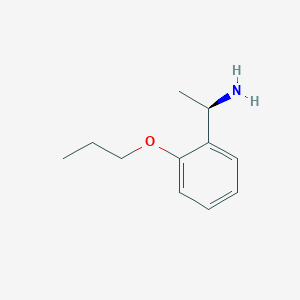

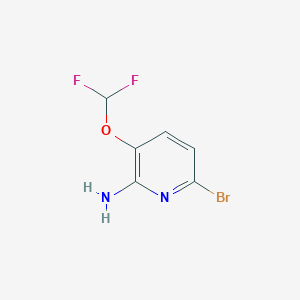
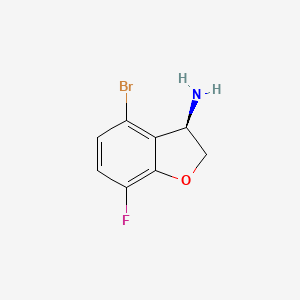


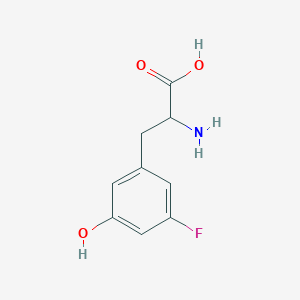
![Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13050324.png)
